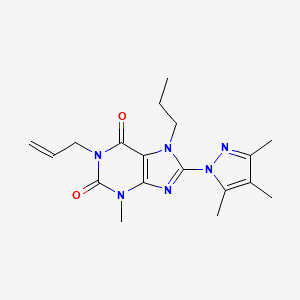

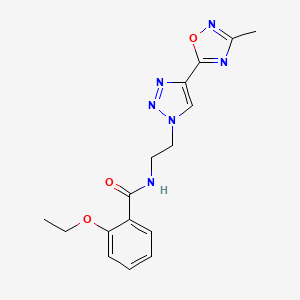

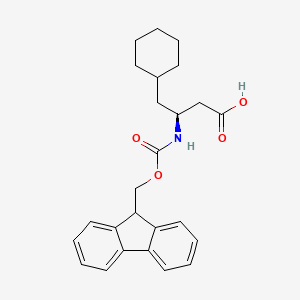

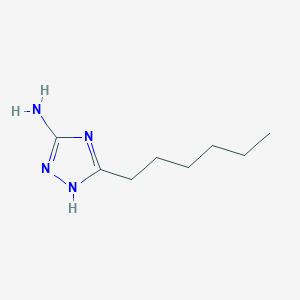

![molecular formula C25H30N4O3 B2583939 N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 909206-05-9](/img/structure/B2583939.png)

N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

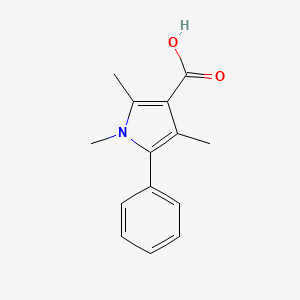

“N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic compound. It is a derivative of quinazoline, a type of nitrogen-containing heterocycle . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, a piperidine ring, and a phenylethyl group . These functional groups could potentially engage in a variety of chemical reactions .

Chemical Reactions Analysis

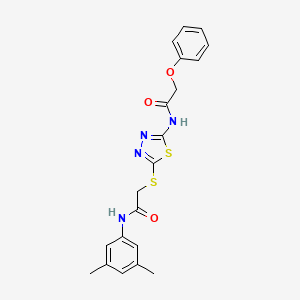

As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions at the carbonyl groups, substitutions or additions at the aromatic ring, or reactions involving the piperidine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic rings .

Scientific Research Applications

Antibacterial and Pharmacological Properties

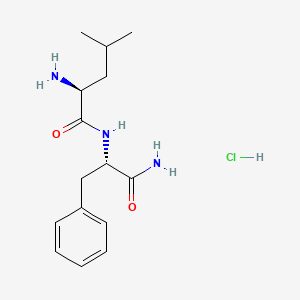

One study focuses on the synthesis, antibacterial activities, and pharmacological properties of enantiomers of temafloxacin hydrochloride, a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents. This research highlights the critical role of such compounds in developing broad-spectrum antimicrobial agents, showcasing their potential application in battling bacterial infections (Chu et al., 1991).

CGRP Receptor Antagonism

Another study discusses the selection of an enantioselective process for preparing a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This work emphasizes the importance of stereoselective synthesis in creating effective treatments for conditions mediated by the CGRP receptor, such as migraine. It illustrates the compound's utility in therapeutic applications by developing an economical synthesis method on a multikilogram scale (Cann et al., 2012).

Antidepressant Activity

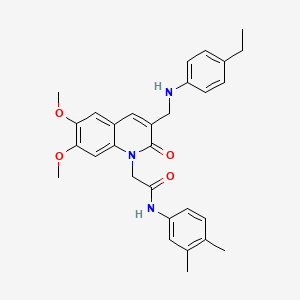

Research on novel series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, provides insight into the structural requirements for antagonistic activity. This study not only explores the synthesis of these compounds but also evaluates their antidepressant-like activity, suggesting potential applications in treating depression (Mahesh et al., 2011).

Thymidylate Synthase Inhibition

A study on quinazoline antifolate thymidylate synthase inhibitors details the synthesis of compounds with various substituents and their testing as inhibitors. These compounds' role in inhibiting thymidylate synthase, a key enzyme in the synthesis of thymidine for DNA replication, points to their potential as antitumor agents. This research opens avenues for cancer treatment by targeting the biochemical pathways critical for tumor cell proliferation (Marsham et al., 1989).

Acetylcholinesterase Inhibition

The synthesis of tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors by click chemistry method showcases another application. These compounds, aimed at treating neurodegenerative diseases like Alzheimer's, highlight the importance of innovative synthesis methods in developing new therapeutic agents (Ming, 2011).

Future Directions

properties

IUPAC Name |

N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3/c1-18-7-5-6-14-28(18)16-13-26-23(30)20-10-11-21-22(17-20)27-25(32)29(24(21)31)15-12-19-8-3-2-4-9-19/h2-4,8-11,17-18H,5-7,12-16H2,1H3,(H,26,30)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEDSCNJJLEVCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)